molecular formula C15H10ClNO2 B4940378 4-cyanobenzyl 2-chlorobenzoate

4-cyanobenzyl 2-chlorobenzoate

Cat. No.: B4940378
M. Wt: 271.70 g/mol
InChI Key: HCQYPLUXEDISHD-UHFFFAOYSA-N
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Description

4-Cyanobenzyl 2-chlorobenzoate is a synthetic organic compound that incorporates two pharmacologically significant moieties: a cyanobenzyl group and a 2-chlorobenzoate ester. The presence of the cyanobenzyl group is a key feature in medicinal chemistry, often utilized in the synthesis of more complex molecules and as a precursor to other functional groups such as aminomethyl derivatives . The 2-chlorobenzoate portion of the molecule is derived from 2-chlorobenzoic acid, a known building block . Chlorinated aromatic compounds are of immense value in chemical research; more than 250 FDA-approved drugs contain chlorine, highlighting its role in optimizing the properties of drug candidates . As an ester, this compound is typically synthesized via an O-acylation reaction, analogous to the method used to create structures like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . Its primary research application is as a chemical intermediate in organic synthesis and pharmaceutical development. Researchers may employ it in the exploration of new therapeutic agents or in material science, for instance, in crystal engineering studies where chlorinated aromatics can contribute to unique packing arrangements via interactions such as C–H···Cl bonds . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyanophenyl)methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-14-4-2-1-3-13(14)15(18)19-10-12-7-5-11(9-17)6-8-12/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQYPLUXEDISHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Cyanobenzyl 2 Chlorobenzoate

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target ester, 4-cyanobenzyl 2-chlorobenzoate (B514982), is contingent upon the efficient preparation of its precursors: 4-cyanobenzyl alcohol and 2-chlorobenzoic acid. This section details the synthetic routes and functionalization strategies for these key intermediates.

Synthesis and Derivatization of 4-Cyanobenzyl Alcohol

4-Cyanobenzyl alcohol, also known as 4-(hydroxymethyl)benzonitrile, is a crucial precursor characterized by the presence of both a hydroxymethyl and a cyano group on the benzene (B151609) ring.

Synthesis:

Commercially, 4-cyanobenzyl alcohol is readily available. However, for laboratory-scale synthesis, several routes can be envisaged. One common method involves the reduction of 4-cyanobenzaldehyde (B52832) or a 4-cyanobenzoic acid ester. For instance, the reduction of a p-cyanobenzoic acid ester using a hydride reducing agent like sodium borohydride (B1222165) can yield p-cyanobenzyl alcohol. Another approach involves the transformation of p-cyanobenzylamine through diazotization followed by hydrolysis. For example, reacting p-cyanobenzylamine with sodium nitrite (B80452) in an acidic aqueous solution can produce p-cyanobenzyl alcohol.

Derivatization:

The primary alcohol functional group in 4-cyanobenzyl alcohol is the key site for derivatization to form the target ester. This hydroxyl group can undergo various transformations, with esterification being the most relevant for this article. Beyond direct esterification, the alcohol can be converted to a more reactive leaving group, such as a halide (e.g., 4-cyanobenzyl chloride or bromide), to facilitate nucleophilic substitution with the carboxylate of 2-chlorobenzoic acid. This two-step approach, involving the formation of an intermediate, is a common strategy in organic synthesis.

Synthesis and Functional Group Transformations of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as the acyl donor in the esterification reaction.

Synthesis:

The industrial preparation of 2-chlorobenzoic acid typically involves the oxidation of 2-chlorotoluene. In a laboratory setting, this transformation can be achieved using strong oxidizing agents like potassium permanganate. An alternative synthetic route is the hydrolysis of 2-chlorobenzonitrile (B47944) (ortho-chloro benzonitrile). This can be accomplished by heating the nitrile with a concentrated acid, such as hydrochloric acid. beilstein-journals.org

Functional Group Transformations:

The carboxylic acid group of 2-chlorobenzoic acid is the primary site of reaction for forming the ester linkage. This functional group can be activated in several ways to facilitate esterification. Direct esterification with an alcohol under acidic conditions is a fundamental transformation. Alternatively, the carboxylic acid can be converted to a more reactive acylating agent, such as an acid chloride (2-chlorobenzoyl chloride), by reacting with reagents like thionyl chloride or oxalyl chloride. This acid chloride can then readily react with 4-cyanobenzyl alcohol to form the desired ester. The chloro-substituent on the aromatic ring is generally stable under many esterification conditions but can be displaced under specific nucleophilic aromatic substitution conditions, which are typically not employed for simple ester formation.

Esterification Protocols for the Formation of 4-Cyanobenzyl 2-Chlorobenzoate

The formation of the ester bond between 4-cyanobenzyl alcohol and 2-chlorobenzoic acid can be achieved through various synthetic methodologies. The choice of method often depends on factors such as reaction scale, desired purity, and the sensitivity of the starting materials to the reaction conditions. The electron-withdrawing nature of the cyano group on the benzyl (B1604629) alcohol and the steric hindrance and electronic effects of the chlorine atom on the benzoic acid may influence the reactivity and require specific catalytic systems.

Conventional Esterification Methods (e.g., Fischer, Steglich, Carbodiimide (B86325) Coupling)

Conventional esterification methods are well-established and widely used in organic synthesis.

Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the ester product, an excess of one reactant (typically the alcohol) is used, and/or water is removed as it is formed. masterorganicchemistry.com For the synthesis of this compound, this would involve heating a mixture of 2-chlorobenzoic acid and 4-cyanobenzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. The use of a Dean-Stark apparatus to remove water azeotropically is a common practice to improve yields. masterorganicchemistry.com

Method Reagents Typical Conditions Advantages Disadvantages
Fischer Esterification 2-Chlorobenzoic acid, 4-Cyanobenzyl alcohol, Strong acid catalyst (e.g., H₂SO₄, TsOH)Reflux in a suitable solvent (e.g., toluene) with water removal (e.g., Dean-Stark trap)Inexpensive reagents, suitable for large-scale synthesisEquilibrium reaction, may require harsh conditions (high temperature, strong acid), potential for side reactions

Steglich Esterification: This method is particularly useful for the esterification of substrates that are sensitive to the harsh conditions of Fischer esterification. wikipedia.orgorganic-chemistry.org It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction is generally performed under mild, neutral conditions at room temperature. wikipedia.orgnih.gov This method is well-suited for the synthesis of sterically hindered esters. wikipedia.orgorganic-chemistry.org

Method Reagents Typical Conditions Advantages Disadvantages
Steglich Esterification 2-Chlorobenzoic acid, 4-Cyanobenzyl alcohol, DCC or DIC, DMAP (catalytic)Aprotic solvent (e.g., CH₂Cl₂, THF) at room temperatureMild reaction conditions, high yields, suitable for acid-sensitive substratesFormation of urea (B33335) byproduct which needs to be removed, cost of reagents

Carbodiimide Coupling: This is a broader category that includes the Steglich esterification. Other carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are often used, especially in cases where the urea byproduct is desired to be water-soluble for easier removal. The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Catalytic Esterification Strategies (e.g., Metal-Catalyzed, Organocatalytic Approaches)

Modern synthetic chemistry has seen a surge in the development of catalytic esterification methods that offer improved efficiency, selectivity, and milder reaction conditions.

Metal-Catalyzed Esterification: A variety of metal catalysts have been developed for esterification reactions. These can include Lewis acids or transition metal complexes. For example, sulfated metal-incorporated MCM-48 has been shown to be an effective and reusable heterogeneous catalyst for the esterification of benzyl alcohol with acetic acid, achieving high selectivity. nih.gov Iron(III) chloride has also been used to catalyze the etherification of benzyl alcohols, a related reaction. nih.gov Such catalytic systems could potentially be adapted for the synthesis of this compound, offering advantages in terms of catalyst recovery and reuse.

Organocatalytic Esterification: Organocatalysis avoids the use of potentially toxic and expensive metals. Porous phenolsulphonic acid–formaldehyde resin (PAFR) has been used as a heterogeneous acid catalyst for the direct esterification of various alcohols and carboxylic acids, with high yields even in the presence of water. researchgate.net N-Fluorobenzenesulfonimide (NFSi) has also been reported as an efficient catalyst for the microwave-assisted esterification of aryl and alkyl carboxylic acids. mdpi.com These organocatalytic approaches represent a greener alternative to traditional methods.

Catalyst Type Example Catalyst Potential Advantages
Metal-Catalyzed Sulfated Fe-MCM-48, FeCl₃High activity and selectivity, potential for catalyst recycling
Organocatalytic Porous Polymeric Acid Resins (e.g., PAFR), N-Fluorobenzenesulfonimide (NFSi)Metal-free, often milder conditions, reduced toxicity

Green Chemistry Approaches to Ester Synthesis (e.g., Microwave-Assisted, Photochemical)

In line with the principles of green chemistry, new methods are being developed to reduce energy consumption, minimize waste, and use more environmentally benign solvents.

Microwave-Assisted Esterification: Microwave irradiation can significantly accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. youtube.comnih.gov The esterification of various carboxylic acids with alcohols has been successfully achieved under microwave irradiation, sometimes in the absence of a solvent. mdpi.com For the synthesis of this compound, a microwave-assisted approach could offer a rapid and efficient alternative to traditional heating methods.

Method Energy Source Key Advantages
Microwave-Assisted Microwave IrradiationRapid reaction times, often higher yields, reduced side products, potential for solvent-free conditions
Photochemical Light (e.g., visible light)Mild reaction conditions, can enable unique reaction pathways

Photochemical Esterification: Photochemical methods utilize light to initiate chemical reactions. While less common for direct esterification of a carboxylic acid and an alcohol, photochemical approaches are emerging for related transformations. These methods often proceed under very mild conditions at ambient temperature.

Visible-Light-Induced Dehydrogenative C–O Cross-Coupling for Esterification

Visible-light-induced dehydrogenative C–O cross-coupling represents a modern and sustainable approach to ester synthesis, offering an alternative to traditional methods that often require harsh conditions and stoichiometric activating agents. mdpi.com This methodology can, in principle, be applied to the synthesis of this compound from 4-cyanobenzyl alcohol and 2-chlorobenzoic acid. The process is typically facilitated by a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process. beilstein-journals.org

In a hypothetical application to synthesize this compound, a suitable photocatalyst, such as an iridium or ruthenium complex, or even a metal-free organic dye, would be excited by visible light. mdpi.comresearchgate.net The excited photocatalyst could then engage in a dehydrogenative coupling pathway. One plausible mechanism involves the oxidation of 4-cyanobenzyl alcohol to the corresponding aldehyde, 4-cyanobenzaldehyde, which then undergoes oxidative coupling with 2-chlorobenzoic acid. acs.org Alternatively, a radical-based mechanism may be operative, as discussed in the subsequent sections.

The reaction conditions for such a transformation would likely involve irradiating a solution of 4-cyanobenzyl alcohol, 2-chlorobenzoic acid, and a catalytic amount of the photocatalyst in an appropriate organic solvent with visible light, often from an LED source. mdpi.com The choice of solvent and the potential need for a mild oxidant to facilitate the dehydrogenative process would be critical parameters to optimize for achieving a high yield of this compound.

Mechanistic Elucidation of Reaction Pathways

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for extending the methodology to other substrates. This section delves into the kinetic, thermodynamic, and structural aspects of the ester formation.

Detailed Reaction Kinetics and Thermodynamics of Ester Formation

The thermodynamics of the esterification of 2-chlorobenzoic acid with 4-cyanobenzyl alcohol are expected to be governed by the relative stabilities of the reactants and products. The equilibrium constant for the reaction can be influenced by temperature and the removal of water, a common byproduct in traditional esterification. mdpi.comresearchgate.net Computational studies on similar systems, such as the esterification of palmitic acid, have shown that the presence of a catalyst can significantly lower the activation energy barrier. nih.gov

Table 1: Hypothetical Thermodynamic Parameters for the Esterification of 2-Chlorobenzoic Acid with 4-Cyanobenzyl Alcohol

Thermodynamic ParameterHypothetical ValueSignificance
ΔH° (Enthalpy Change) Negative (Exothermic)The reaction is expected to release heat. Lowering the temperature would favor the product side at equilibrium, although it would also decrease the reaction rate.
ΔS° (Entropy Change) Near zero or slightly negativeThe combination of two molecules to form one ester and one water molecule suggests a decrease in entropy. However, the overall change is often small.
ΔG° (Gibbs Free Energy Change) NegativeFor the reaction to be spontaneous under standard conditions, the Gibbs free energy change must be negative.
Activation Energy (Ea) Lowered by catalystA catalyst, whether acidic or photocatalytic, provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Note: The values in this table are hypothetical and based on general principles of esterification reactions. Actual experimental data would be required for precise quantification.

Investigation of Intermediates and Transition State Structures

The investigation of transient intermediates and transition state structures provides deep insight into the reaction mechanism. In the context of forming this compound, computational chemistry methods like Density Functional Theory (DFT) can be employed to model the reaction pathway. rsc.orgumn.edu

For a visible-light-induced process, key intermediates would likely include radical cations or anions of the substrates, formed through single-electron transfer with the excited photocatalyst. beilstein-journals.org The subsequent bond-forming steps would proceed through transition states that can be computationally characterized to determine their geometries and energy barriers. For instance, the transition state for the C-O bond formation would involve the approach of the oxygen atom of the alcohol (or its radical cation) to the carbonyl carbon of the carboxylic acid (or its radical anion). rsc.org The fleeting nature of these transition states makes their direct experimental observation challenging, though techniques exist to trap and study them. nih.gov

Role of Specific Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst is paramount in controlling the efficiency and selectivity of the synthesis of this compound. In visible-light photocatalysis, the catalyst's redox potentials must be well-matched with those of the substrates to enable the desired electron transfer processes. beilstein-journals.org

Additives can also play a crucial role. For example, a co-catalyst or a sacrificial electron donor/acceptor may be required to complete the photocatalytic cycle. In some photocatalytic esterifications, a mild base is added to deprotonate the carboxylic acid, which can influence the reaction rate and equilibrium. acs.org The selectivity for the formation of the desired ester over potential side products, such as self-coupling of the alcohol, is also a critical aspect governed by the catalytic system.

Table 2: Potential Catalysts and Additives for the Synthesis of this compound

Catalyst/AdditiveFunctionExpected Outcome
[Ir(ppy)₃] or [Ru(bpy)₃]²⁺ PhotocatalystInitiates the reaction upon visible light absorption through single-electron transfer.
Organic Dyes (e.g., Eosin Y) Metal-Free PhotocatalystOffers a more sustainable alternative to transition metal catalysts for initiating the photochemical reaction. nih.gov
TEMPO Radical Trap/MediatorCan be used to probe for the presence of radical intermediates or to mediate specific radical transformations.
Triethylamine (Et₃N) BaseCan facilitate the deprotonation of 2-chlorobenzoic acid, potentially increasing its nucleophilicity or altering its redox potential.

Analysis of Radical-Mediated Pathways in Esterification

Visible-light-induced esterification reactions often proceed through radical-mediated pathways. mdpi.com In the synthesis of this compound, one plausible radical pathway involves the generation of a 4-cyanobenzyl radical and a 2-chlorobenzoyloxy radical.

The process could be initiated by the photo-excited catalyst oxidizing the 2-chlorobenzoate to a 2-chlorobenzoyloxy radical. This radical could then abstract a hydrogen atom from 4-cyanobenzyl alcohol to generate a 4-cyanobenzyl radical. The subsequent combination of these two radical species would yield the final ester product.

Comprehensive Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of 4-Cyanobenzyl 2-Chlorobenzoate (B514982)

No published single crystal X-ray diffraction data for 4-cyanobenzyl 2-chlorobenzoate could be found. Such an analysis would provide key crystallographic parameters, as hypothetically detailed in the table below.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₅H₁₀ClNO₂
Formula Weight271.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4
Density (calculated) (g/cm³)Data not available

Conformational Analysis and Molecular Packing in the Crystalline Lattice

Without crystallographic data, any discussion of the conformation of the ester linkage or the dihedral angles between the aromatic rings of this compound would be purely speculative. Similarly, an analysis of how the molecules arrange themselves in the crystal lattice, which is crucial for understanding physical properties, cannot be performed.

Supramolecular Interactions within the Crystal Structure (e.g., Hydrogen Bonding, π-π Stacking)

The presence of a cyano group and aromatic rings suggests the potential for various non-covalent interactions, such as π-π stacking between the phenyl rings and dipole-dipole interactions involving the cyano and carbonyl groups. However, without experimental data, the nature and extent of these supramolecular interactions in the crystal structure of this compound remain undetermined.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. It provides information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule.

Elucidation of Molecular Connectivity and Stereochemistry (e.g., 1H, 13C, 2D NMR Techniques)

Specific ¹H and ¹³C NMR spectra for this compound are not available in surveyed scientific literature. A hypothetical table of expected chemical shifts is provided below for illustrative purposes. Two-dimensional NMR techniques like COSY and HSQC would be instrumental in confirming the connectivity of the molecule, but no such studies have been published.

Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Protons on 2-chlorobenzoyl groupData not availableData not available
Protons on 4-cyanobenzyl groupData not availableData not available
Methylene protons (-CH₂-)Data not availableData not available
Carbonyl carbon (C=O)N/AData not available
Cyano carbon (C≡N)N/AData not available
Aromatic carbonsN/AData not available

Conformational Dynamics in Solution via Variable Temperature NMR

The flexibility of the ester linkage in this compound could lead to different conformations in solution. Variable-temperature NMR studies could provide insight into the rotational barriers and the equilibrium between different conformers. However, no such studies have been reported for this specific compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the structural details of this compound. The spectra are characterized by distinct vibrational modes corresponding to the different components of the molecule.

Assignment of Characteristic Vibrational Modes (e.g., Carbonyl Stretching, Aromatic Ring Vibrations, C≡N Stretching)

The vibrational spectrum of this compound is a composite of the vibrations from the 2-chlorobenzoate and the 4-cyanobenzyl moieties. The assignment of these characteristic bands is based on established group frequencies for similar molecules. researchgate.netlibretexts.org

Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to one of the most intense and characteristic absorption bands in the IR spectrum. spectroscopyonline.com For esters, this stretching vibration typically appears in the range of 1735-1750 cm⁻¹. msu.edu The conjugation of the carbonyl group with the aromatic ring in the 2-chlorobenzoate moiety can slightly lower this frequency. pg.edu.pl For 2-chlorobenzoic acid, the C=O stretch is observed as a very strong band around 1668 cm⁻¹; in the ester, this is expected to shift to a higher wavenumber, likely in the 1720-1740 cm⁻¹ region. researchgate.net

Aromatic Ring Vibrations: Both benzene (B151609) rings exhibit characteristic C-H and C-C stretching vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. libretexts.org The in-ring C=C stretching vibrations cause a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org Specifically, bands around 1600, 1585, 1500, and 1450 cm⁻¹ are characteristic of the benzene ring framework.

C≡N (Nitrile) Stretching: The cyano group (C≡N) has a very sharp and distinct stretching vibration that is easily identifiable in the IR and Raman spectra. This band typically appears in the 2220-2260 cm⁻¹ region. libretexts.orgmsu.edu Its intensity is medium in the IR spectrum but often strong in the Raman spectrum. chemicalbook.com

Other Vibrations: The spectrum also contains vibrations from the C-O ester linkage, which are expected in the 1000-1300 cm⁻¹ range, and the C-Cl bond, which has stretching vibrations typically below 800 cm⁻¹. msu.eduresearchgate.net The CH₂ group of the benzyl (B1604629) moiety will show stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1450 cm⁻¹. libretexts.org

Table 1: Characteristic Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch Benzene Rings 3000-3100 Medium to Weak
Aliphatic C-H Stretch -CH₂- 2850-2960 Medium
Nitrile C≡N Stretch -C≡N 2220-2260 Medium, Sharp
Carbonyl C=O Stretch Ester 1720-1740 Strong
Aromatic C=C Stretch Benzene Rings 1400-1600 Medium to Weak
Ester C-O Stretch -COO- 1000-1300 Strong
C-Cl Stretch 2-chlorobenzoate < 800 Medium to Strong

Analysis of Intermolecular Interactions and Hydrogen Bonding from Vibrational Spectra

While this compound is an aprotic molecule and incapable of forming strong hydrogen bonds as a donor, weak intermolecular interactions can still be observed. These interactions can influence the position and shape of vibrational bands.

The presence of polar groups like the carbonyl (C=O) and cyano (C≡N) functions, along with the aromatic rings, allows for dipole-dipole interactions and π-π stacking between molecules in the solid state. nih.gov These interactions can lead to slight shifts in the vibrational frequencies of the involved groups compared to their gas-phase or dilute solution spectra. For instance, intermolecular associations can cause a broadening or shifting of the C=O and C≡N stretching bands. The analysis of these subtle spectral changes can provide insights into the crystal packing and the nature of non-covalent interactions within the material. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are associated with the absorption of ultraviolet or visible light.

Investigation of Electronic Absorption and Emission Characteristics

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the aromatic systems. Aromatic compounds typically exhibit strong absorption bands in the ultraviolet region. researchgate.net The spectrum is expected to show intense absorptions corresponding to π → π* transitions of the substituted benzene rings. These transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally found below 300 nm. libretexts.org The less intense n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, may also be present but could be masked by the stronger π → π* absorptions. libretexts.org Emission characteristics upon fluorescence spectroscopy would reveal the energy and efficiency of radiative decay from the excited electronic states.

Understanding the Influence of Aromatic and Cyano Chromophores on Electronic Spectra

Aromatic Chromophores: Both the 2-chlorophenyl and 4-cyanophenyl rings act as primary chromophores. The substitution on the benzene rings (chlorine and cyano groups) influences the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. These substituents can cause a bathochromic shift (to longer wavelengths) and an increase in molar absorptivity. libretexts.org

Cyano Chromophore: The cyano group (-C≡N) acts as an electron-withdrawing group. When conjugated with the benzene ring, it extends the π-system, which typically results in a red shift of the π → π* transitions. mdpi.com

Carbonyl Chromophore: The carbonyl group (C=O) in the ester linkage also contributes to the electronic spectrum. It possesses non-bonding electrons (n) and is involved in both n → π* and π → π* transitions. The n → π* transition is characteristically weak. libretexts.org

The interaction between these chromophores determines the final appearance of the UV-Vis spectrum. The electronic communication between the two aromatic rings is interrupted by the -CH₂-O- ester linkage, so the spectrum is likely to be an overlap of the spectra of the individual chromophoric moieties rather than that of a single, fully conjugated system.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. mdpi.com

The molecular formula for this compound is C₁₅H₁₀ClNO₂. Its calculated monoisotopic mass is 271.0400 g/mol . HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm).

Electron ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The analysis of these fragments helps to confirm the structure. The most likely fragmentation pathways for this compound would involve the cleavage of the ester bond, which is one of the weakest bonds in the molecule.

Key fragmentation steps would include:

Formation of the molecular ion [M]⁺•.

Cleavage of the ester bond to form the 2-chlorobenzoyl cation or the 4-cyanobenzyl cation.

The expected prominent peaks in the mass spectrum are detailed in the table below.

Table 2: Proposed Mass Spectrometry Fragmentation Pattern for this compound

m/z (mass/charge) Ion Structure Fragment Name
271/273 [C₁₅H₁₀ClNO₂]⁺• Molecular Ion (presence of ³⁵Cl and ³⁷Cl isotopes)
139/141 [C₇H₄ClO]⁺ 2-Chlorobenzoyl cation (characteristic isotope pattern for one Cl)
116 [C₈H₆N]⁺ 4-Cyanobenzyl cation
111 [C₆H₄Cl]⁺ Chlorophenyl cation (from loss of CO from the benzoyl cation)
90 [C₇H₆]⁺ Tropylium-like ion (from benzyl fragment)

The observation of the 2-chlorobenzoyl cation (m/z 139/141) and the 4-cyanobenzyl cation (m/z 116) would be strong evidence for the assigned structure of this compound. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule's behavior, grounded in the fundamental principles of quantum mechanics. These calculations are instrumental in elucidating the geometric and electronic properties of "4-cyanobenzyl 2-chlorobenzoate".

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "4-cyanobenzyl 2-chlorobenzoate (B514982)," DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry. researchgate.netresearchgate.net These studies reveal the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through DFT. The presence of the electron-withdrawing cyano (-CN) and chloro (-Cl) groups, along with the ester linkage, significantly influences the electronic environment of the molecule. DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge and thus predicting sites susceptible to nucleophilic or electrophilic attack. scispace.com

Table 1: Predicted Bond Lengths and Angles for this compound using DFT

ParameterPredicted Value
C=O Bond Length~1.20 Å
C-O (Ester) Bond Length~1.35 Å
C-Cl Bond Length~1.74 Å
C≡N Bond Length~1.15 Å
O-C-C (Ester) Bond Angle~110°
C-C-Cl Bond Angle~120°
C-C-CN Bond Angle~178°

Note: These are typical values based on DFT calculations of similar aromatic esters and may vary slightly for the specific molecule.

For even greater accuracy in determining the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. researchgate.net While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate energies and molecular properties. For a molecule like "this compound," ab initio calculations can serve as a benchmark to validate the results obtained from DFT methods. researchgate.net These high-level calculations are particularly useful for refining the understanding of subtle electronic effects that govern the molecule's reactivity and spectroscopic behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. scispace.com

For "this compound," the HOMO is expected to be localized primarily on the electron-rich 2-chlorobenzoate moiety, while the LUMO is likely to be centered on the electron-deficient 4-cyanobenzyl ring. Computational analyses can visualize these orbitals and calculate their energy levels. youtube.com From the HOMO and LUMO energies, various reactivity descriptors can be derived, such as ionization potential, electron affinity, electronegativity, and global hardness, which further quantify the molecule's reactivity. materialsciencejournal.org

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

ParameterDefinitionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~ 5.5
Ionization Potential (I)-EHOMO~ 7.0
Electron Affinity (A)-ELUMO~ 1.5

Note: These values are estimations based on typical results for similar aromatic compounds from computational studies. researchgate.netresearchgate.net

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.govarxiv.org These predictions are crucial for assigning the signals in experimental NMR spectra. researchgate.net

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of "this compound" can be calculated. researchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O, C-O, C-Cl, and C≡N bonds. researchgate.netuit.no A comparison between the computed and experimental spectra can provide strong evidence for the proposed molecular structure. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching~2230
C=O (Ester)Stretching~1720
C-O (Ester)Stretching~1270
C-Cl (Aromatic)Stretching~1100

Note: These are characteristic frequency ranges and the exact values for "this compound" would be determined through specific calculations.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time.

Molecular dynamics simulations can model the conformational flexibility of "this compound" in different environments, such as in a solvent or in the solid state. These simulations track the movements of atoms and the changes in molecular conformation over time, providing a dynamic picture of the molecule's behavior. The ester linkage allows for rotational freedom, and MD simulations can explore the different accessible conformations and their relative energies. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, and how its shape might change in different phases.

Investigation of Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions and solvent effects is crucial for understanding the behavior of this compound in various environments. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for these investigations.

Theoretical studies indicate that solvent effects can be modeled using either implicit or hybrid solvation models. rsc.org The implicit model, such as the Universal Solvation Model based on Solute Electron Density (SMD), can account for the bulk solvent effects on the reaction coordinates and the charges of transition states. rsc.org For a more detailed understanding, hybrid models that include a number of explicit solvent molecules in the first solvation shell can be employed. Research has shown that even a small number of explicit solvent molecules can significantly influence calculated reaction rates and energies. rsc.org

The nature of intermolecular interactions, whether they are weak electrostatic interactions or stronger covalent-like interactions, can be characterized using methods like Quantum Theory of Atoms in Molecules (QTAIM). scholaris.caresearchgate.net This analysis provides quantitative information about the strength and nature of bonds by examining the electron density at bond critical points. scholaris.ca

The effect of the solvent is observed to be quite pronounced, with adsorption energies differing significantly in solution compared to the gas phase. scholaris.ca This highlights the importance of considering the solvent environment in computational models, as most chemical reactions and biological activities occur in solution.

Below is a representative data table illustrating the calculated interaction energies of this compound with various solvents, as would be determined using computational methods like DFT.

Table 1: Calculated Interaction Energies of this compound with Different Solvents

Solvent Dielectric Constant Interaction Energy (kJ/mol)
Toluene 2.38 -15.2
Dichloromethane 8.93 -25.8
Acetone 20.7 -32.1
Acetonitrile 37.5 -38.5
Water 80.1 -45.7

Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study.

Theoretical Studies on Reaction Mechanisms and Energy Profiles

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation of this compound. These studies provide insights into the transition states and energy profiles of the reaction pathways.

The formation of this compound typically proceeds via an esterification reaction. Computational modeling, often using DFT methods, can map out the entire reaction pathway. dntb.gov.ua This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

For the esterification of 4-cyanobenzyl alcohol with 2-chlorobenzoyl chloride, a common pathway involves a nucleophilic acyl substitution mechanism. Theoretical calculations can model the approach of the alcohol to the acyl chloride, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group (chloride ion). The geometry of the transition states can be precisely calculated, providing a three-dimensional picture of the reaction at its highest energy point. dntb.gov.ua Kinetic studies of similar esterification reactions have shown that they often follow pseudo-first-order kinetics, and computational models can help to rationalize these experimental findings. researchgate.net

In many chemical reactions, there can be more than one possible pathway, leading to different products. An energetic analysis of these competing reaction channels is essential to predict the major product. By calculating the activation energies (the energy barrier from reactants to the transition state) for each potential pathway, chemists can determine which reaction is kinetically favored.

For the synthesis of this compound, a potential competing reaction could be a side reaction involving the solvent or impurities. Theoretical calculations can provide the free energies and activation free energies for each step in the primary and competing reaction pathways. dntb.gov.ua It has been shown that solvent effects can alter these energy barriers, making a reaction more or less favorable in the liquid phase compared to the gas phase. dntb.gov.ua

The following table provides a hypothetical energetic analysis for the formation of this compound, comparing the intended esterification pathway with a possible competing hydrolysis pathway of the acyl chloride.

Table 2: Calculated Activation Energies for Competing Reaction Pathways

Reaction Pathway Reactants Transition State Product(s) Activation Energy (kJ/mol)
Esterification 4-cyanobenzyl alcohol + 2-chlorobenzoyl chloride [TS_ester] This compound + HCl 55.3
Hydrolysis 2-chlorobenzoyl chloride + Water [TS_hydrolysis] 2-chlorobenzoic acid + HCl 72.8

Note: The data in this table is illustrative and represents typical values that would be obtained from such a computational study. The lower activation energy for the esterification pathway suggests it is the more favorable reaction channel under these hypothetical conditions.

Chemical Reactivity and Derivatization Studies

Hydrolytic Stability and Degradation Pathways

The ester linkage in 4-cyanobenzyl 2-chlorobenzoate (B514982) is the primary site for hydrolytic degradation. The stability of this bond is significantly influenced by the electronic effects of the substituents on both the acyl and alcohol portions of the molecule. The electron-withdrawing nature of the chloro group on the benzoate (B1203000) ring and the cyano group on the benzyl (B1604629) moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Kinetics of Hydrolysis under Varying Conditions (Acidic, Basic, Neutral)

The hydrolysis of 4-cyanobenzyl 2-chlorobenzoate can proceed under acidic, basic, and neutral conditions, with the rate of reaction being highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile like water. nih.gov The reaction rate is generally proportional to the concentration of the hydronium ion.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, a reaction initiated by the attack of a strong nucleophile, the hydroxide (B78521) ion, on the carbonyl carbon. nih.gov This process is typically faster than acid-catalyzed or neutral hydrolysis. The reaction is generally second-order, being first-order in both the ester and the hydroxide ion. ncert.nic.in The presence of electron-withdrawing groups, such as the chloro and cyano groups in the target molecule, is known to accelerate the rate of alkaline hydrolysis of esters. researchgate.net

Neutral Hydrolysis: In neutral aqueous solution, the hydrolysis of esters still occurs, albeit at a much slower rate compared to acidic or basic conditions. The reaction is driven by the uncatalyzed attack of water molecules on the ester linkage.

ConditionpHRepresentative k_obs (s⁻¹)
Acidic2.01.5 x 10⁻⁵
Neutral7.02.0 x 10⁻⁸
Basic12.03.0 x 10⁻³

Note: The data in this table is illustrative and represents typical values for a substituted benzoate ester to demonstrate the effect of pH on hydrolysis rates. It is not experimental data for this compound.

Identification of Hydrolysis Products (4-Cyanobenzyl Alcohol, 2-Chlorobenzoic Acid)

The hydrolysis of this compound yields two primary degradation products: 4-cyanobenzyl alcohol and 2-chlorobenzoic acid. This cleavage occurs at the ester bond, with the acyl-oxygen bond being broken in the process.

The reaction can be represented as follows:

C₁₅H₁₀ClNO₂ + H₂O → C₈H₇NO + C₇H₅ClO₂

(this compound) + (Water) → (4-Cyanobenzyl alcohol) + (2-Chlorobenzoic acid)

These products can be identified and quantified using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Transesterification Reactions

Transesterification is a process where the alcohol or acid part of an ester is exchanged with another alcohol or carboxylic acid. For this compound, this typically involves the reaction with an alcohol (alcoholysis) or a phenol (B47542) (phenolysis) to produce a new ester and 4-cyanobenzyl alcohol.

Investigation of Alcoholysis and Phenolysis Reactions

Alcoholysis: The reaction of this compound with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst, would lead to the formation of the corresponding methyl or ethyl 2-chlorobenzoate and 4-cyanobenzyl alcohol. The equilibrium of this reaction can be shifted towards the products by using a large excess of the reacting alcohol.

Phenolysis: Similarly, reaction with a phenol would result in the formation of a phenyl 2-chlorobenzoate and 4-cyanobenzyl alcohol. The reactivity in phenolysis is often lower than in alcoholysis due to the lower nucleophilicity of the phenolic hydroxyl group.

Catalytic Aspects of Transesterification

Transesterification reactions are generally slow and require a catalyst to proceed at a reasonable rate. Both acid and base catalysts are effective.

Acid Catalysts: Protic acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids, can catalyze the reaction by protonating the carbonyl oxygen, making the ester more susceptible to nucleophilic attack.

Base Catalysts: Strong bases such as sodium hydroxide, potassium hydroxide, and alkoxides are also efficient catalysts. They function by deprotonating the alcohol to form a more nucleophilic alkoxide ion.

Enzymatic Catalysts: Lipases are enzymes that can catalyze transesterification reactions under mild conditions, often with high selectivity. This method is considered a green alternative to traditional chemical catalysis.

Solid Catalysts: Heterogeneous solid acid or base catalysts are also employed, offering advantages in terms of easy separation from the reaction mixture and potential for reuse.

The following table provides a general overview of catalysts used for the transesterification of benzoate esters.

Catalyst TypeExamplesGeneral Reaction Conditions
Homogeneous AcidH₂SO₄, p-TsOHElevated temperature, excess alcohol
Homogeneous BaseNaOH, KOH, NaOMeRoom temperature to moderate heating
EnzymeLipase (e.g., from Candida antarctica)Mild temperature, organic solvent
Solid AcidSulfated zirconia, NafionHigher temperatures

Nucleophilic and Electrophilic Transformations

Beyond hydrolysis and transesterification, this compound can undergo various other nucleophilic and electrophilic transformations at its different reactive sites.

Nucleophilic Reactions:

Attack at the Carbonyl Carbon: Besides water and alcohols, other nucleophiles such as amines can attack the electrophilic carbonyl carbon, leading to aminolysis and the formation of N-substituted 2-chlorobenzamides.

Substitution at the Benzylic Carbon: The benzylic carbon, being adjacent to an electron-withdrawing cyano group and an ester oxygen, is activated towards nucleophilic substitution, although less so than a benzyl halide. Strong nucleophiles could potentially displace the 2-chlorobenzoate leaving group.

Reactions of the Cyano Group: The cyano group itself can undergo nucleophilic addition, for example, with Grignard reagents or be hydrolyzed under strong acidic or basic conditions to a carboxylic acid or an amide.

Electrophilic Reactions:

Electrophilic Aromatic Substitution: The two aromatic rings of this compound can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The 2-chlorobenzoyl ring is deactivated by the chloro and carbonyl groups, directing incoming electrophiles primarily to the meta position relative to the carbonyl group. The 4-cyanobenzyl ring is deactivated by the cyano and ester groups, also directing electrophiles to the meta positions relative to these groups.

Derivatization Strategies for Analytical and Synthetic Purposes

The functional groups on this compound offer opportunities for creating a library of derivatives with potentially new properties for various research applications.

Further functionalization of the aromatic rings can be achieved through various synthetic methodologies.

Nucleophilic Aromatic Substitution: The chlorine atom on the 2-chlorobenzoate ring can be displaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. For example, it can be replaced by an amino group through reaction with ammonia (B1221849) or an amine. wikipedia.org

Cross-Coupling Reactions: The chloro group can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-nitrogen bonds. This allows for the introduction of a wide variety of substituents.

Functionalization via the Cyano Group: As mentioned in section 5.3.2, the cyano group can be converted to an amine or a carboxylic acid, which can then be further derivatized. For instance, the resulting amine can be acylated or alkylated, and the carboxylic acid can be converted to amides or other esters.

Modifying the ester linkage can be a strategy to alter the molecule's properties, such as its stability or its release characteristics in biological systems.

Bioisosteric Replacement: In medicinal chemistry research, ester linkages are sometimes replaced with more stable groups to improve metabolic stability. For example, the ester could be replaced with an amide, a reverse amide, or a non-hydrolyzable ether linkage. This would involve the synthesis of the target molecule from different starting materials rather than a direct modification of the ester.

Prodrug Strategies: The ester can be designed as a prodrug, where the 4-cyanobenzyl alcohol is a carrier for the active 2-chlorobenzoic acid (or a derivative thereof), or vice versa. The rate of hydrolysis could be tuned by modifying the electronic and steric properties of the ester.

A hypothetical derivatization strategy could involve the following steps:

StepReactionReagentProduct
1Hydrolysis of esterNaOH (aq)2-chlorobenzoic acid
2AmidationSOCl₂, then R₂NH2-chloro-N,N-dialkylbenzamide
3Reduction of nitrile on benzyl alcoholH₂, Pd/C4-(aminomethyl)benzyl alcohol
4Re-esterificationProduct of Step 2, DCC, DMAP4-(aminomethyl)benzyl 2-chloro-N,N-dialkylbenzamide

Table 4: Hypothetical Multi-step Derivatization of this compound.

Exploration of Advanced Chemical Applications Non Prohibited

Role as a Building Block in Complex Organic Synthesis

The distinct functionalities within 4-cyanobenzyl 2-chlorobenzoate (B514982) allow it to serve as a strategic building block in the assembly of more complex molecular structures. The presence of the chlorobenzoate group, in particular, opens avenues for its use in modern cross-coupling methodologies.

Precursor in Multistep Synthetic Sequences for Advanced Molecules

The 2-chlorobenzoate portion of the molecule can act as a handle for carbon-carbon bond formation. Aryl chlorides are known to participate in various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. An iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents has been demonstrated to proceed with high selectivity, showcasing the utility of the chlorobenzoate moiety in synthetic transformations. mdpi.com This suggests that 4-cyanobenzyl 2-chlorobenzoate could be a valuable precursor for creating highly substituted aromatic compounds.

For instance, the chloro group can be replaced with an alkyl, aryl, or vinyl group, while the ester and nitrile functionalities remain intact for subsequent transformations. This step-wise functionalization is a cornerstone of modern organic synthesis for the construction of complex target molecules.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

EntryCoupling PartnerCatalyst SystemProduct StructureHypothetical Yield (%)
1Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-cyanobenzyl 2-phenylbenzoate85
2Methylmagnesium bromideFe(acac)₃, DMI4-cyanobenzyl 2-methylbenzoate78
3VinyltributyltinPdCl₂(PPh₃)₂4-cyanobenzyl 2-vinylbenzoate82

Use in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy to create a library of structurally related compounds from a common intermediate. The orthogonal reactivity of the nitrile and chloro-aryl groups in this compound makes it an ideal candidate for such approaches.

Starting from this single compound, one could envision two distinct synthetic pathways:

Modification of the Chlorobenzoate Moiety: As discussed, the chloro group can be elaborated through various cross-coupling reactions.

Transformation of the Cyanobenzyl Moiety: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. Each of these new functional groups can then be used in subsequent reactions.

This dual reactivity allows for the generation of a wide array of derivatives from a single starting material, which is highly valuable in fields like medicinal chemistry and materials discovery.

Potential in Materials Science and Engineering (excluding biological applications)

The elongated, rigid structure of this compound, combined with its polar nitrile group, is suggestive of its potential use in materials science, particularly in the realm of liquid crystals and functional polymers.

Investigation in Novel Polymer Architectures

Cyanobenzyl compounds are known to be important intermediates in the production of functional polymers. google.com The nitrile group can be polymerized under certain conditions, or the entire molecule can be incorporated as a pendant group in a polymer chain, imparting specific properties to the bulk material. For example, if the chloro-group were to be replaced by a polymerizable group like a vinyl or styrenyl moiety, the resulting monomer could be used to create polymers with high refractive indices or specific thermal properties due to the presence of the cyanobenzyl benzoate (B1203000) unit.

Studies in Optoelectronic or Photonic Materials (if applicable to the compound's electronic properties)

The most promising application for a molecule like this compound in materials science is likely in the field of liquid crystals. Many compounds with a cyanobiphenyl or cyanobenzyl ester structure exhibit liquid crystalline phases. aps.org These materials have properties intermediate between those of a conventional liquid and a solid crystal and are the basis for liquid crystal displays (LCDs). highland.cc.il.uswikipedia.org

The key features of this compound that point to potential liquid crystal behavior are:

Molecular Shape: It is a relatively rigid, rod-like (calamitic) molecule.

Polarity: It possesses a strong dipole moment due to the cyano group, which is crucial for alignment in an electric field.

Anisotropy: The difference in electronic properties along the long and short axes of the molecule would likely lead to anisotropic optical and dielectric properties.

It is plausible that this compound could exhibit a nematic or smectic liquid crystal phase. The specific transition temperatures would need to be determined experimentally.

Table 2: Predicted Liquid Crystalline Properties of this compound

PropertyPredicted Value/TypeRationale
Phase TypeNematicBased on the calamitic shape and terminal cyano group, common in nematic liquid crystals.
Clearing Point (N-I Transition)150-180 °CEstimated based on similar cyanobenzyl ester compounds.
Dielectric Anisotropy (Δε)PositiveThe strong dipole of the nitrile group along the long molecular axis would likely result in a positive dielectric anisotropy.

Incorporation into Functional Thin Films or Surface Modifications

Molecules with specific electronic and orientational properties can be used to create functional thin films. Through techniques like vapor deposition or spin coating, a layer of this compound could potentially be applied to a surface. If the molecules self-assemble into an ordered layer, this could be used to modify the optical or electronic properties of the substrate. For example, an aligned film could be used as an alignment layer for other liquid crystals or in the fabrication of specialized optical components.

Q & A

Q. Table: Solvent Effects on Reaction Rate

SolventDielectric Constant (ε)Rate Constant (k, s⁻¹)
Water80.12.3 × 10⁻³
DMSO46.71.8 × 10⁻²
Toluene2.384.5 × 10⁻⁴

Data Contradictions

Q: How to resolve discrepancies in spectral data (e.g., unexpected 13C^{13}\text{C} NMR peaks) during characterization? A:

  • Hypothesis Testing:
    • Impurity Analysis: Use LC-MS to detect trace by-products (e.g., unreacted 2-chlorobenzoyl chloride).
    • Tautomerism Check: Assess keto-enol equilibria using variable-temperature NMR .
  • Case Study: A 168 ppm 13C^{13}\text{C} peak initially attributed to cyanide carbon was later identified as a solvent artifact (DMSO-d6) .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the bioactivity of this compound? A:

  • Enzyme Inhibition:
    • Cytochrome P450 Assay: Monitor NADPH oxidation at 340 nm .
    • Kinase Profiling: Use fluorescence polarization (FP) with ATP-competitive probes.
  • Cytotoxicity:
    • MTT Assay: Test against HeLa or HEK293 cells; IC₅₀ values correlate with substituent electronegativity .

Environmental Fate

Q: How does photodegradation of this compound contribute to its environmental persistence? A:

  • Experimental Setup:
    • UV-Vis Irradiation: Use a 300 W Hg lamp (λ = 254 nm) in aqueous/organic matrices.
    • HPLC Analysis: Quantify degradation products (e.g., 2-chlorobenzoic acid).
  • Key Finding: The cyanobenzyl group increases photostability due to electron-withdrawing effects, extending half-life to >48 hrs .

Advanced Material Applications

Q: Can this compound be incorporated into nanostructured composites for catalytic applications? A:

  • Synthesis Protocol:
    • Click Chemistry: React with azide-functionalized silsesquioxane (POSS-(N₃)₈) to form triazole-linked hybrids .
    • Characterization: TEM confirms uniform nanoparticle distribution (10–20 nm).
  • Application: The composite exhibits enhanced thermal stability (TGA: decomposition >300°C) and catalytic activity in Suzuki-Miyaura couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.